molecular formula C19H17FN4O3S B2833264 N-(3-fluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005302-66-8

N-(3-fluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2833264
CAS No.: 1005302-66-8
M. Wt: 400.43
InChI Key: HQLGKTGRGLHCCZ-UHFFFAOYSA-N
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Description

This compound features a pyridinone (4-oxo-pyridine) core substituted with a 5-methoxy group and a pyrimidin-2-ylthio methyl moiety at position 2.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-17-10-24(11-18(26)23-14-5-2-4-13(20)8-14)15(9-16(17)25)12-28-19-21-6-3-7-22-19/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLGKTGRGLHCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group, a methoxy group, and a pyrimidine-thioether moiety, which may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and pyrimidine rings have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effectiveness in inhibiting bacterial growth, making this compound a candidate for further antimicrobial studies.

2. Anticancer Potential
Studies have highlighted the role of similar compounds in cancer therapy. For example, certain pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific pathways through which this compound exerts its anticancer effects remain to be elucidated but may involve modulation of signaling pathways related to cell survival and apoptosis.

3. Enzyme Inhibition
Enzymatic assays have shown that compounds with structural similarities can act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes involved in inflammation. The potential inhibitory effects on COX enzymes suggest anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study Findings
Antibacterial Activity A study demonstrated that pyridine derivatives exhibited significant antibacterial activity with MIC values ranging from 75 to 150 µg/mL against various bacterial strains .
Cytotoxic Effects Research on similar compounds indicated that they could induce apoptosis in cancer cell lines, with IC50 values suggesting effective doses .
Enzyme Inhibition Compounds structurally related to this compound were found to inhibit COX enzymes with IC50 values around 0.52 μM, indicating potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substituents

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(3-fluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide Pyridinone 5-methoxy, pyrimidin-2-ylthio methyl, 3-fluorophenyl acetamide Not explicitly stated
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-chloro, 2-methyl, phenyl acetamide InhA inhibitor (tuberculosis)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 2,3-difluorophenethyl, trifluoromethyl biphenyl, methoxyethyl-piperidine Atherosclerosis
N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide Thieno[3,2-b]pyridine Thieno-pyridine core, fluorophenyl acetamide, methoxyethylamino side chain Tyrosine kinase inhibitor (anticancer)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno-pyrimidinone Chloro-methylphenyl acetamide, phenyl group at position 7 Supplier-listed (activity unspecified)
Key Observations:
  • Core Heterocycles: The pyridinone core in the target compound contrasts with quinazolinones (), naphthyridines (), and thieno-pyridines ().
  • Substituent Effects: The pyrimidin-2-ylthio methyl group in the target compound introduces sulfur-mediated hydrogen bonding and lipophilicity, similar to the thieno-pyridine core in . The 3-fluorophenyl acetamide moiety is structurally analogous to fluorophenyl groups in tyrosine kinase inhibitors (), which enhance target selectivity and metabolic stability.

Physicochemical Properties

  • Hydrogen Bonding: The 5-methoxy and pyridinone carbonyl groups provide hydrogen bond acceptors, akin to the 4-oxo group in thieno-pyrimidinones (), which may improve target engagement .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of [compound] in multi-step reactions?

The synthesis of structurally similar compounds involves multi-step routes with critical parameters such as solvent selection, base strength, and reaction temperature. For example:

  • Solvents : Acetone or dimethylformamide (DMF) are commonly used for their ability to dissolve polar intermediates .
  • Bases : Potassium carbonate (K₂CO₃) is effective in deprotonation steps, particularly for thioether bond formation .
  • Temperature control : Maintaining 60–80°C during nucleophilic substitution reactions minimizes side products . Key optimization step : Use thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of [compound]?

A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing pyrimidin-2-ylthio vs. pyrimidin-4-ylthio groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .

Q. How should initial biological screening assays be designed to evaluate [compound]'s bioactivity?

Prioritize target-agnostic assays to identify broad mechanisms:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 µM .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) with fluorogenic substrates .
  • Positive controls : Include reference compounds like 5-fluorouracil for cytotoxicity or indomethacin for COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data for [compound]?

Contradictions in IC₅₀ values often arise from substituent positioning. For example:

Substituent PositionBioactivity (IC₅₀, µM)Mechanism
3-Fluorophenyl (target compound)15 (MCF-7)Apoptosis induction
4-Chlorophenyl analog20 (COX-2)Competitive inhibition
  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogens at meta/para positions) and compare activity across assays .
  • Computational modeling : Perform molecular docking to assess binding affinity variations (e.g., pyrimidine core interactions with ATP-binding pockets) .

Q. What experimental approaches address low solubility and bioavailability of [compound] in pharmacokinetic studies?

  • Lipophilicity enhancement : Introduce methoxy or methyl groups to the phenyl ring (logP improvement by 0.5–1.0 units) .
  • Prodrug strategies : Synthesize ester derivatives (e.g., acetylated acetamide) for improved intestinal absorption .
  • In vitro ADME : Use Caco-2 cell monolayers to measure permeability and cytochrome P450 assays for metabolic stability .

Q. How can target identification studies distinguish between on-target and off-target effects of [compound]?

  • Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog of [compound] to pull down binding proteins .
  • CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes (e.g., EGFR) and assessing loss of compound efficacy .
  • Orthogonal assays : Compare activity in wild-type vs. mutant cell lines (e.g., kinase-dead mutants) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data between similar compounds?

  • Case example : A pyrrolopyrimidine analog shows IC₅₀ = 15 µM in MCF-7 cells, while a thienopyrimidine analog has IC₅₀ = 30 µM.
  • Resolution :

Verify assay conditions (e.g., serum concentration affects compound stability) .

Perform transcriptomic profiling to identify differential gene expression in responsive vs. resistant cell lines .

Cross-validate with 3D spheroid models to mimic in vivo tumor microenvironments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for [Compound]

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. acetone
BaseK₂CO₃Prevents overalkylation
Temperature70°CReduces dimerization

Q. Table 2. Bioactivity Comparison of Structural Analogs

Compound ModificationTargetIC₅₀ (µM)Notes
3-FluorophenylMCF-715High apoptosis
4-FluorophenylCOX-220Moderate inhibition
Pyrimidin-4-ylthioLOX-518Improved selectivity

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